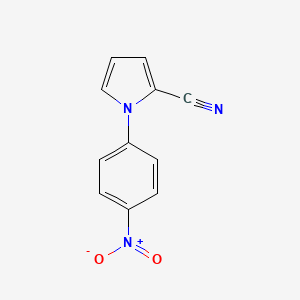

1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile

Description

1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole ring substituted with a nitrile group at the 2-position and a 4-nitrophenyl group at the 1-position.

Key structural features:

- Pyrrole core: A five-membered aromatic ring with nitrogen.

- 4-Nitrophenyl substituent: Introduces steric bulk and electron-deficient characteristics, enhancing stability and influencing intermolecular interactions.

Properties

Molecular Formula |

C11H7N3O2 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

1-(4-nitrophenyl)pyrrole-2-carbonitrile |

InChI |

InChI=1S/C11H7N3O2/c12-8-11-2-1-7-13(11)9-3-5-10(6-4-9)14(15)16/h1-7H |

InChI Key |

SBIRPDMRLRDALH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=C1)C#N)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

(a) 1-(4-Chlorophenyl)-1H-pyrrole-2-carbonitrile

- Structural difference : Chlorine replaces the nitro group on the phenyl ring.

- Impact : The chloro group is electron-withdrawing but less so than nitro, leading to reduced polarization of the pyrrole ring. This may decrease reactivity in electrophilic substitutions compared to the nitro analogue.

- Applications : Chlorophenyl derivatives are often explored in agrochemicals and pharmaceuticals due to their balanced lipophilicity and stability .

(b) 1-(4-Methylphenyl)-1H-pyrrole-2-carbonitrile

- Structural difference : Methyl group replaces nitro.

- Impact: The electron-donating methyl group increases electron density on the pyrrole ring, enhancing susceptibility to electrophilic attack. This substitution may improve solubility in nonpolar solvents.

- Applications : Methyl-substituted pyrroles are common intermediates in drug synthesis .

(c) 1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile

- Structural difference : Difluoromethyl group at the 1-position instead of 4-nitrophenyl.

- Impact: Fluorination enhances metabolic stability and lipophilicity, making such compounds attractive in medicinal chemistry.

Heterocyclic Analogues

(a) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile

- Structural difference : Pyrazole ring replaces pyrrole.

- Impact : Pyrazole’s two adjacent nitrogen atoms increase hydrogen-bonding capacity and metabolic stability. The 4-nitrophenyl and nitrile groups are retained, but the altered heterocycle shifts electronic properties and biological activity (e.g., insecticidal and antifungal applications) .

(b) 1,3,4-Thiadiazole Derivatives with 4-Nitrophenyl Groups

- Structural difference : Thiadiazole core instead of pyrrole.

- Impact: Thiadiazoles exhibit pronounced antimicrobial activity due to sulfur’s electronegativity. The 4-nitrophenyl group enhances this activity by improving membrane penetration .

Spectroscopic and Physical Properties

Biological Activity

1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C11H8N4O2

- Molecular Weight : 224.21 g/mol

- IUPAC Name : 1-(4-nitrophenyl)-1H-pyrrole-2-carbonitrile

Antimicrobial Activity

Research indicates that compounds with similar structures to 1-(4-nitrophenyl)-1H-pyrrole-2-carbonitrile exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains. A study highlighted that certain pyrrole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 12.5 | Escherichia coli |

Anticancer Activity

The anticancer potential of pyrrole derivatives, including 1-(4-nitrophenyl)-1H-pyrrole-2-carbonitrile, has been investigated in various studies. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents. For example, a related compound was noted for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

The biological activity of 1-(4-nitrophenyl)-1H-pyrrole-2-carbonitrile can be attributed to its ability to interact with biological targets such as enzymes and receptors. The nitrophenyl moiety is particularly significant as it may enhance the compound's reactivity and binding affinity to these targets, leading to inhibition or modulation of their functions .

Study on Antimicrobial Properties

In a comprehensive study examining the antimicrobial effects of various pyrrole derivatives, researchers synthesized several compounds and tested their activity against common pathogens. The results indicated that the presence of electron-withdrawing groups like nitro significantly enhanced antimicrobial efficacy .

Study on Anticancer Properties

Another research effort focused on the synthesis of pyrrole-based compounds and their evaluation against cancer cell lines. The findings suggested that modifications at the nitrogen position of the pyrrole ring could lead to increased cytotoxicity, with some derivatives effectively reducing cell viability in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.